

Application Note: Determination of Ezutromid in Human Plasma by LC-MS/MS

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Compound of Interest

Compound Name: Ezutromid

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Abstract

This application note details a robust and validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantitative determination of **Ezutromid** in human plasma. The described protocol is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic and metabolic studies of **Ezutromid**. The method employs a simple protein precipitation step for sample preparation, followed by rapid and selective analysis using a UPLC system coupled to a triple quadrupole mass spectrometer. This method has been shown to be precise, accurate, and linear over a clinically relevant concentration range.

Introduction

Ezutromid (SMT C1100) is a small molecule utrophin modulator that was developed for the treatment of Duchenne muscular dystrophy (DMD).[1] Utrophin is a protein that is functionally and structurally similar to dystrophin, the protein that is deficient in individuals with DMD. By increasing the production of utrophin, **Ezutromid** aims to compensate for the lack of dystrophin and thereby alleviate muscle damage and improve muscle function. Accurate and reliable quantification of **Ezutromid** in plasma is crucial for evaluating its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), in both preclinical and clinical studies. LC-MS/MS offers the high sensitivity and selectivity required for bioanalytical

assays, enabling precise measurement of drug concentrations in complex biological matrices like plasma.

Experimental Protocol

Materials and Reagents

- **Ezutromid** reference standard
- Internal Standard (e.g., SMT18717 or a stable isotope-labeled **Ezutromid**)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (LC-MS grade)
- Water (LC-MS grade)
- Human plasma (with appropriate anticoagulant, e.g., EDTA)
- Microcentrifuge tubes
- Autosampler vials

Equipment

- Waters Acquity UPLC system or equivalent
- Sciex API 4000 or API 5500 triple quadrupole mass spectrometer or equivalent
- Waters Acquity UPLC BEH C18 column (2.1 x 50 mm, 1.7 μ m) or equivalent
- Analytical balance
- Micropipettes
- Centrifuge
- Vortex mixer

- Nitrogen evaporator (optional)

Sample Preparation

A protein precipitation method is utilized for the extraction of **Ezutromid** from human plasma.

- Allow all frozen plasma samples, calibration standards, and quality control samples to thaw at room temperature.
- Vortex each tube to ensure homogeneity.
- In a clean microcentrifuge tube, pipette 100 μ L of plasma.
- Add 20 μ L of the internal standard working solution (concentration to be optimized based on instrument sensitivity).
- Vortex briefly.
- Add 300 μ L of acetonitrile to precipitate the plasma proteins.
- Vortex vigorously for 1 minute.
- Centrifuge the samples at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
- Carefully transfer the supernatant to a clean autosampler vial.
- The sample is now ready for injection into the LC-MS/MS system.

Liquid Chromatography Conditions

The chromatographic separation is performed using a reversed-phase UPLC column.

Parameter	Value
Column	Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 μ m
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Methanol
Flow Rate	0.5 mL/min
Injection Volume	5 μ L
Column Temperature	40 $^{\circ}$ C
Gradient Program	
Time (min)	%B
0.0	60
2.0	90
2.1	90
2.2	60
3.0	60

Mass Spectrometry Conditions

The mass spectrometer is operated in positive ion mode using Multiple Reaction Monitoring (MRM) to detect **Ezutromid** and its internal standard.

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Ion Source	Turbo IonSpray
MRM Transitions	
Ezutromid	m/z 338.2 → 244.8 ^[1]
Internal Standard (SMT18717)	m/z 341.1 → 244.8 ^[1]
Collision Energy (CE)	To be optimized for the specific instrument
Declustering Potential (DP)	To be optimized for the specific instrument
Source Temperature	500 °C

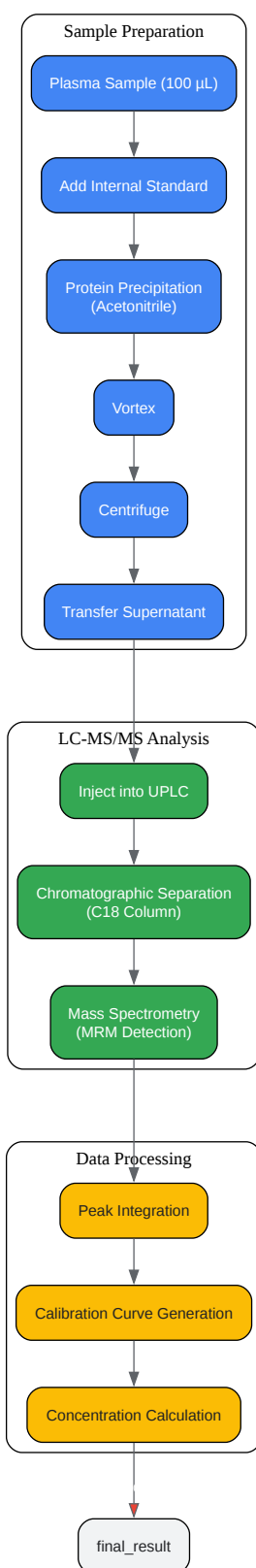
Method Validation Summary

The described method was validated according to regulatory guidelines, and the key performance characteristics are summarized in the table below.^[1]

Validation Parameter	Result
Linearity Range	2 - 2000 ng/mL
Lower Limit of Quantification (LLOQ)	2 ng/mL ^[1]
Intra-assay Precision (%CV)	≤ 6.9%
Inter-assay Precision (%CV)	≤ 7.7%
Accuracy (% Bias)	93.3% to 106.4%
Mean Recovery	96.2% to 97.8%

Experimental Workflow

The following diagram illustrates the complete workflow for the determination of **Ezutromid** in human plasma using the described LC-MS/MS method.



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Caption: Workflow for **Ezutromid** quantification in plasma.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of **Ezutromid** in human plasma. The simple sample preparation procedure and the high selectivity of the mass spectrometric detection make this method suitable for high-throughput analysis in support of pharmacokinetic studies. The validation data demonstrates that the method is accurate, precise, and meets the requirements for bioanalytical applications.

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References

- 1. Chemical Proteomics and Phenotypic Profiling Identifies the Aryl Hydrocarbon Receptor as a Molecular Target of the Urothelin Modulator Ezutromid - PMC [pmc.ncbi.nlm.nih.gov]
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